

A Comparative Purity Benchmark of Commercial Methyl 4-hydroxy-3,5-dimethylbenzoate

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Compound of Interest

Compound Name: Methyl 4-hydroxy-3,5-dimethylbenzoate

Cat. No.: B042476

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For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the accuracy, reproducibility, and safety of their work.

Methyl 4-hydroxy-3,5-dimethylbenzoate, a key building block in the synthesis of various bioactive molecules, is commercially available from numerous suppliers. This guide provides a comparative benchmark of the purity of this compound from different sources, supported by detailed experimental protocols for its analysis.

Purity Comparison of Commercial Methyl 4-hydroxy-3,5-dimethylbenzoate

The stated purity of **Methyl 4-hydroxy-3,5-dimethylbenzoate** can vary between suppliers. The following table summarizes the available purity information from a selection of commercial vendors. It is important to note that this data is based on information provided by the suppliers and has not been independently verified. For lot-specific purity, it is always recommended to consult the Certificate of Analysis (CoA).

Supplier	Stated Purity (%)	Notes
CymitQuimica	95% [1]	-
Chinese Manufacturer (via LookChem)	97% [2]	Minimum order of 5g.
Santa Cruz Biotechnology	Lot-specific	Purity is provided on the Certificate of Analysis for each specific batch. [3]
BLD Pharm	Not specified	Provides access to NMR, HPLC, LC-MS, and UPLC data upon request. [4]

Note: Several suppliers, including Tokyo Chemical Industry and Thermo Fisher Scientific, list a similarly named compound, Methyl 4-hydroxy-3,5-dimethoxybenzoate, with purities typically greater than 98%. Researchers should be vigilant in ensuring they are purchasing the correct compound.

Potential Impurities

Based on common synthetic routes for **Methyl 4-hydroxy-3,5-dimethylbenzoate**, potential impurities may include:

- Starting materials: Unreacted 4-hydroxy-3,5-dimethylbenzoic acid or methanol.
- Byproducts of esterification: Water and residual acid catalyst.
- Related substances: Isomeric impurities or compounds with incomplete methylation.
- Solvents: Residual solvents from the reaction and purification process.

Experimental Protocols for Purity Determination

The following are detailed protocols for the analysis of **Methyl 4-hydroxy-3,5-dimethylbenzoate** purity. These methods are based on established analytical techniques for similar aromatic esters and provide a robust starting point for in-house validation.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of similar phenolic compounds.^{[5][6][7]}

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (or Formic acid for MS compatibility)
- **Methyl 4-hydroxy-3,5-dimethylbenzoate** reference standard

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.
- **Standard Solution Preparation:** Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
- **Sample Solution Preparation:** Accurately weigh and dissolve the commercial **Methyl 4-hydroxy-3,5-dimethylbenzoate** sample in the mobile phase to a similar concentration as the standard.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL

- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
- Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks (area percent method) or by using a calibration curve for a more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.^{[8][9]}

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

- Dichloromethane or Ethyl Acetate (GC grade)
- **Methyl 4-hydroxy-3,5-dimethylbenzoate** sample

Procedure:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1)
 - Injection Volume: 1 µL

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
- MS Conditions:
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400
- Analysis: The purity is assessed by the relative area of the main peak in the total ion chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of the compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

Reagents:

- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
- Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
- **Methyl 4-hydroxy-3,5-dimethylbenzoate** sample

Procedure:

- Sample Preparation:
 - Accurately weigh a precise amount of the **Methyl 4-hydroxy-3,5-dimethylbenzoate** sample (e.g., 10 mg).
 - Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
 - Dissolve both in a known volume of deuterated solvent in a vial.
 - Transfer a precise volume (e.g., 0.6 mL) to an NMR tube.
- NMR Acquisition:
 - Acquire a quantitative ^1H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation.
- Data Processing and Analysis:
 - Integrate a well-resolved signal from the analyte that does not overlap with other signals.
 - Integrate a signal from the internal standard.
 - Calculate the purity using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (\text{MW}_{\text{analyte}} / m_{\text{analyte}}) * (m_{\text{IS}} / \text{MW}_{\text{IS}}) * P_{\text{IS}}$$

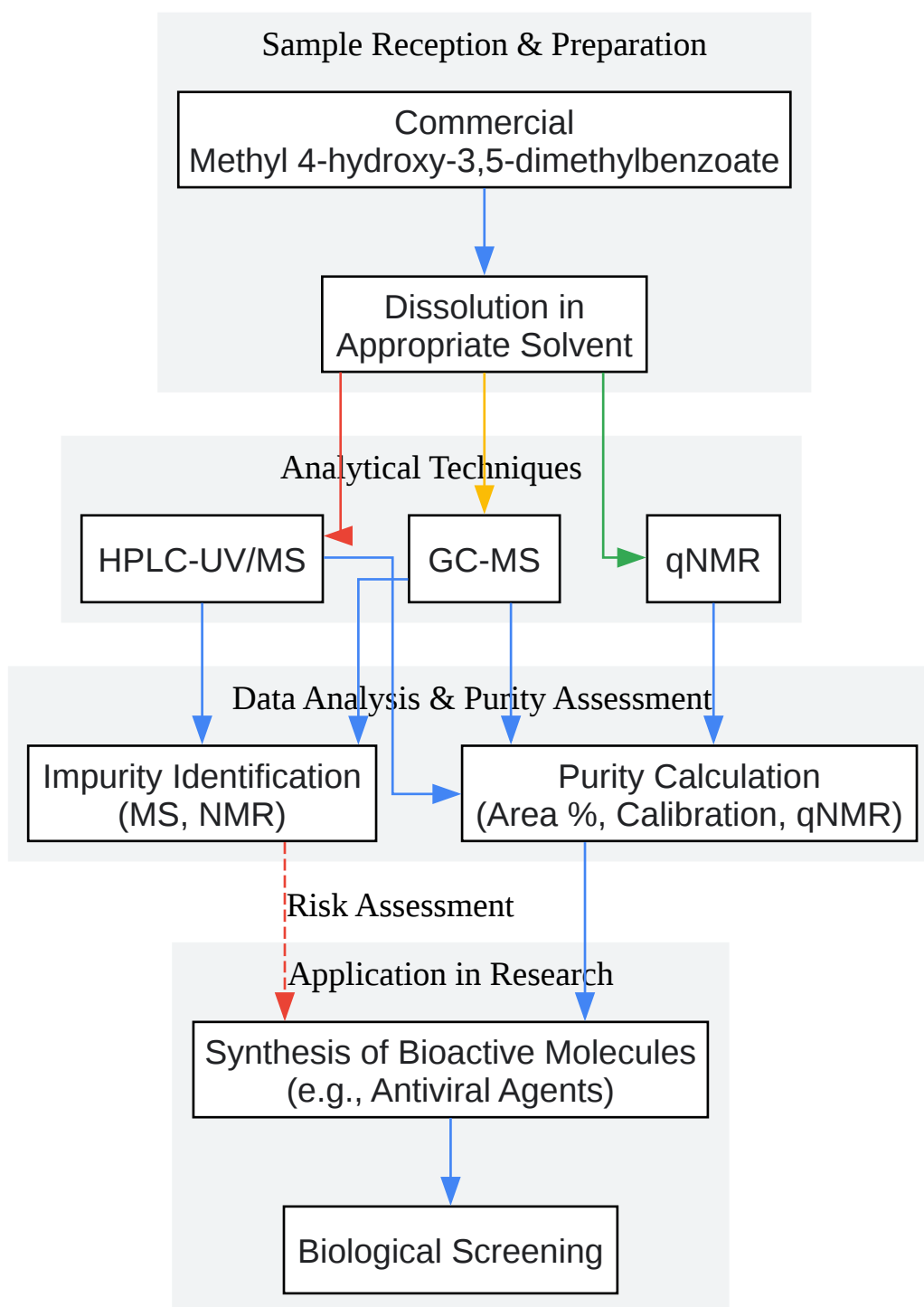
Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass

- P_{IS} = Purity of the internal standard

Experimental Workflow and Biological Context

To ensure the quality of **Methyl 4-hydroxy-3,5-dimethylbenzoate** for downstream applications, a systematic workflow for purity assessment is crucial. The following diagram illustrates a typical workflow.



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Workflow for Purity Assessment and Application.

While specific signaling pathways for **Methyl 4-hydroxy-3,5-dimethylbenzoate** are not extensively documented, related phenolic compounds and their derivatives often exhibit antioxidant and anti-inflammatory properties. For instance, derivatives of p-hydroxybenzoic acid have been investigated for their effects on pathways involving NF-κB and Nrf2.[10][11] Furthermore, the structurally related 3,5-Dimethyl-4-hydroxybenzonitrile is utilized as an intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors.[12] This suggests that **Methyl 4-hydroxy-3,5-dimethylbenzoate** could serve as a valuable scaffold in the development of novel therapeutics targeting a range of signaling cascades. The purity of this starting material is therefore a critical determinant of the success of such drug discovery efforts.

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